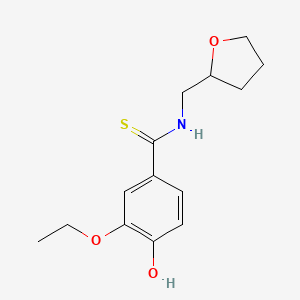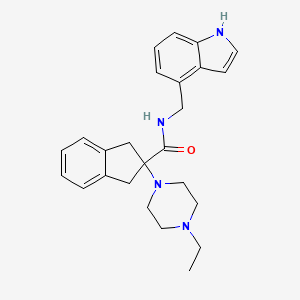
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide, also known as HMB or S-8530, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMB is a thiosemicarbazone derivative that has been found to possess promising biological activities, including antiviral, antitumor, and anti-inflammatory properties. In
科学的研究の応用
N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). This compound has also been shown to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has demonstrated anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
作用機序
The mechanism of action of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. In animal models, this compound has been found to reduce tumor growth and improve survival rates.
実験室実験の利点と制限
One advantage of using N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide in lab experiments is its low toxicity, making it a relatively safe compound to work with. This compound is also easily synthesized and can be obtained in high yields. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide. One area of interest is the development of this compound-based antiviral therapies. Another potential application is the use of this compound in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more water-soluble derivatives of this compound may improve its efficacy as a therapeutic agent.
合成法
The synthesis of N'-(2-hydroxybenzylidene)-N-methylbenzenecarbothiohydrazide involves the reaction of 2-hydroxybenzaldehyde with N-methylbenzenecarbothioamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrazine hydrate to yield this compound. The purity of this compound can be increased by recrystallization from ethanol.
特性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-N-methylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-17(15(19)12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)18/h2-11,18H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOWARPDNBSMLG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=S)C1=CC=CC=C1)/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)

![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6088640.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)

![2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6088708.png)